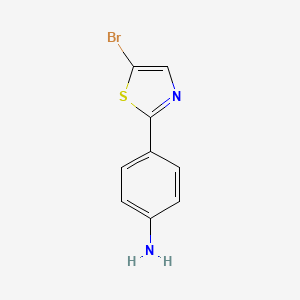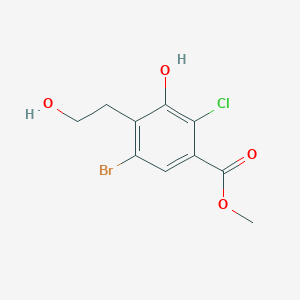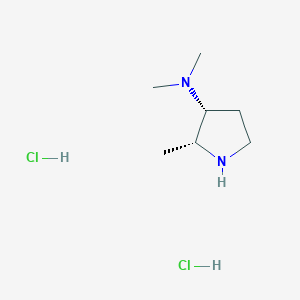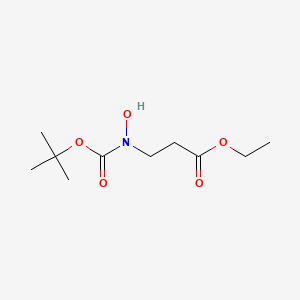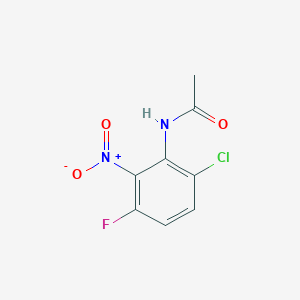
N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 6-chloro-3-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Acetylation: The resulting 6-chloro-3-fluoro-2-nitroaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 6-Chloro-3-fluoro-2-amino-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Chloro-3-fluoro-2-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
N-(6-Chloro-3-fluoro-2-nitro-phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Chloro-3-fluoro-2-nitro-phenyl)acetamide: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
N-(6-Chloro-2-nitro-phenyl)acetamide: Lacks the fluoro substituent, which may affect its chemical properties and applications.
N-(6-Chloro-3-fluoro-phenyl)acetamide:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClFN2O3 |
|---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
N-(6-chloro-3-fluoro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
JJFMZDGHIKHQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


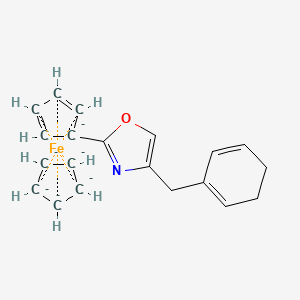

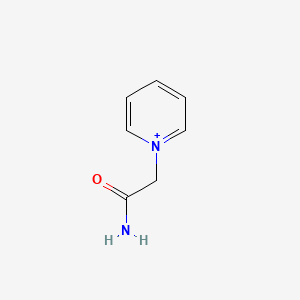
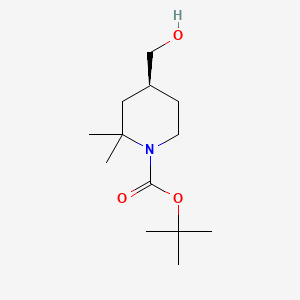
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)
![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)

![Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate](/img/structure/B13911152.png)
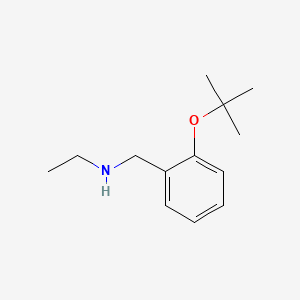
![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
